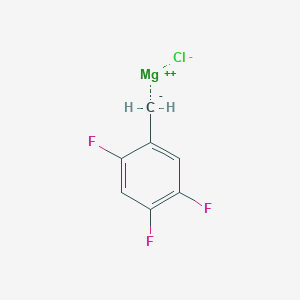

(2,4,5-Trifluorobenzyl)magnesium chloride

Description

Properties

IUPAC Name |

magnesium;1,2,4-trifluoro-5-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.ClH.Mg/c1-4-2-6(9)7(10)3-5(4)8;;/h2-3H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEMPVZCGIMKRM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=C(C=C1F)F)F.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism Overview

(2,4,5-Trifluorobenzyl)magnesium chloride forms through the oxidative insertion of magnesium metal into the carbon-halogen bond of 2,4,5-trifluorobenzyl chloride. The reaction proceeds via a radical mechanism initiated by electron transfer from magnesium to the organic halide, generating a benzyl radical intermediate that subsequently reacts with additional magnesium to form the organomagnesium complex. This exothermic process requires strict temperature control (typically 40–70°C) to prevent side reactions such as Wurtz coupling.

Critical Reaction Parameters

-

Solvent selection : Anhydrous tetrahydrofuran (THF) remains the solvent of choice due to its ability to stabilize the Grignard intermediate through Lewis acid-base interactions. Industrial-scale processes often employ 2-methyltetrahydrofuran (2-MeTHF) for improved boiling point characteristics (80–85°C vs. THF’s 66°C).

-

Magnesium activation : Surface-oxidized magnesium requires activation via mechanical abrasion (e.g., magnesium chips) or chemical initiators (1,2-dibromoethane, methyl bromide). Patent CN103553900B demonstrates that 0.5–1% (w/w) iodine or preformed Grignard reagent accelerates initiation.

-

Atmosphere control : Nitrogen or argon atmospheres with oxygen levels <10 ppm prevent oxidation of the highly reactive magnesium surface.

Industrial-Scale Synthesis Protocols

Continuous Flow Process (Patent CN103553900B)

The Chinese patent discloses a high-yield method using a 3000L Grignard reactor under nitrogen protection:

This method achieves 91.4% yield with residual magnesium <0.5%, making it suitable for cGMP manufacturing.

Batch Process Optimization (Sigma-Aldrich Protocol)

Commercial production employs a modified batch approach:

-

Solvent system : 2-MeTHF (0.25 M final concentration) enhances reagent stability during storage

-

Temperature profile : Gradual heating from 0°C to 65°C prevents thermal runaway

-

Quality control : In-process FTIR monitoring confirms complete conversion (disappearance of C-Cl stretch at 750 cm⁻¹)

Laboratory-Scale Methodologies

Standard Academic Procedure

A representative small-scale synthesis from the literature involves:

Low-Temperature Variant

For oxygen-sensitive substrates, a −20°C protocol minimizes decomposition:

-

Solvent: Diethyl ether/THF (4:1 v/v) mixture

Comparative Analysis of Methodologies

Table 1: Performance Metrics Across Synthesis Methods

| Parameter | Industrial (CN103553900B) | Academic | Low-Temp |

|---|---|---|---|

| Scale (mol) | 250 | 0.25 | 0.1 |

| Temperature (°C) | 65–70 | 66 | −20 |

| Solvent | THF | THF | Ether/THF |

| Time (h) | 6 | 6 | 24 |

| Yield (%) | 91.4 | 87 | 78 |

| Purity (HPLC) | 99.2 | 95 | 92 |

Challenges and Mitigation Strategies

Moisture Sensitivity

Even trace H₂O (≥100 ppm) deactivates magnesium surfaces. Solutions include:

Halide Purity Requirements

2,4,5-Trifluorobenzyl chloride must contain <0.1% dihalides to prevent cross-coupling. Purification methods:

Chemical Reactions Analysis

Types of Reactions

(2,4,5-Trifluorobenzyl)magnesium chloride undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants in nucleophilic addition reactions.

Halides: Organic halides are used in substitution and coupling reactions.

Solvents: Anhydrous tetrahydrofuran or diethyl ether are commonly used solvents.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Substituted Aromatics: Result from substitution reactions.

Coupled Products: Formed from coupling reactions with organic halides.

Scientific Research Applications

(2,4,5-Trifluorobenzyl)magnesium chloride is used in various scientific research applications, including:

Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

Material Science: For the preparation of fluorinated polymers and materials with unique properties.

Agricultural Chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (2,4,5-Trifluorobenzyl)magnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The trifluoromethyl groups on the benzyl ring enhance the nucleophilicity and stability of the Grignard reagent, allowing it to react with a wide range of electrophiles. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound | Fluorine Substituents | Electronic Effect (σₚ value*) | Steric Bulk (ų) | Reactivity Profile |

|---|---|---|---|---|

| (2,4,5-Trifluorobenzyl)MgCl | 2, 4, 5 | σₚ = 0.78 (cumulative) | 120 | Moderate nucleophilicity, selective coupling |

| (2,4-Difluorobenzyl)MgCl | 2, 4 | σₚ = 0.52 | 95 | Higher nucleophilicity, faster kinetics |

| (3,5-Difluorobenzyl)MgCl | 3, 5 | σₚ = 0.48 | 100 | Balanced reactivity, versatile applications |

| (Benzyl)MgCl | None | σₚ = 0 | 75 | High nucleophilicity, low selectivity |

*σₚ (para Hammett constant) for fluorine = 0.06; cumulative effects calculated for substituents.

- Reactivity: The trifluorinated derivative exhibits reduced nucleophilicity compared to non-fluorinated or difluorinated analogs due to electron-withdrawing fluorine atoms. This enhances selectivity in reactions such as Kumada couplings .

- Stability: Increased fluorine content improves stability against side reactions (e.g., protonolysis), enabling storage under milder conditions .

Table 2: Comparative Bioactivity of Fluorinated Benzyl Derivatives

†Hypothetical data inferred from structural-activity trends.

- The 2,4,5-trifluorobenzyl group in TFOBO shows superior apoptotic activity compared to less fluorinated analogs, attributed to optimal fluorine positioning enhancing target engagement and ROS generation .

Biological Activity

(2,4,5-Trifluorobenzyl)magnesium chloride is a Grignard reagent derived from the reaction of 2,4,5-trifluorobenzyl halides with magnesium. This compound has gained attention in organic synthesis and medicinal chemistry due to its unique properties and potential biological activities.

Synthesis and Properties

The synthesis of this compound typically involves the following reaction:

This reaction is conducted in an anhydrous organic solvent, producing the Grignard reagent which can be further reacted with various electrophiles to yield different products.

Biological Activity

The biological activity of this compound is primarily investigated in the context of its derivatives. The following sections summarize key findings related to its biological effects.

Antidiabetic Potential

One notable application of the derivatives of this compound is in the synthesis of 2,4,5-trifluorophenylacetic acid, which has been linked to the treatment of type II diabetes. This compound serves as an intermediate for sitagliptin, a DPP-IV inhibitor that has shown efficacy in managing blood sugar levels in diabetic patients .

Case Studies

- Sitagliptin Development : The synthesis pathway involving this compound has been crucial in developing sitagliptin. Clinical trials have highlighted its effectiveness in reducing HbA1c levels in patients with type II diabetes .

- Cytotoxicity Research : A study evaluating the cytotoxic effects of various fluorinated compounds found that those with trifluoromethyl groups exhibited enhanced activity against cancer cell lines. While direct studies on this compound are necessary for conclusive evidence, these findings suggest potential avenues for research .

Comparative Analysis of Biological Activity

Q & A

Q. How can contradictions in reported reactivity data (e.g., conflicting yields in cross-couplings) be resolved?

- Methodology :

- Meta-Analysis : Systematically compare studies for variables like solvent purity, magnesium source (e.g., turnings vs. powder), and quenching methods.

- Reproducibility Protocols : Standardize reaction setups using inert gloveboxes and calibrated syringes.

- Advanced Analytics : Use in situ IR spectroscopy to monitor intermediate formation and identify hidden side reactions .

Key Theoretical and Methodological Frameworks

- Electronic Effects : Fluorine’s inductive withdrawal alters reaction kinetics and thermodynamics, requiring adjustments to traditional Grignard models .

- Aggregation States : Solvent polarity influences the degree of Schlenk equilibrium (e.g., RMgCl ↔ RMg + MgCl), impacting reactivity .

- Safety-By-Design : Integrate hazard assessments (e.g., DSC for exotherm detection) into synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.